3-(2,7-Dimethylcycloheptylidene)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,7-Dimethylcycloheptylidene)propan-1-ol is an organic compound characterized by a cycloheptylidene ring substituted with two methyl groups and a propan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dimethylcycloheptylidene)propan-1-ol typically involves the following steps:
Formation of the Cycloheptylidene Ring: The cycloheptylidene ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution with Methyl Groups:
Attachment of the Propan-1-ol Side Chain: The final step involves the attachment of the propan-1-ol side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,7-Dimethylcycloheptylidene)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or PCC.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-(2,7-Dimethylcycloheptylidene)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,7-Dimethylcycloheptylidene)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple primary alcohol with similar reactivity but lacking the cycloheptylidene ring.
2,7-Dimethylcycloheptanone: A ketone with a similar ring structure but different functional groups.
Uniqueness
3-(2,7-Dimethylcycloheptylidene)propan-1-ol is unique due to its combination of a cycloheptylidene ring and a propan-1-ol side chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
61426-37-7 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-(2,7-dimethylcycloheptylidene)propan-1-ol |
InChI |
InChI=1S/C12H22O/c1-10-6-3-4-7-11(2)12(10)8-5-9-13/h8,10-11,13H,3-7,9H2,1-2H3 |
InChI Key |
HMCPVWYYZNPYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(C1=CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.